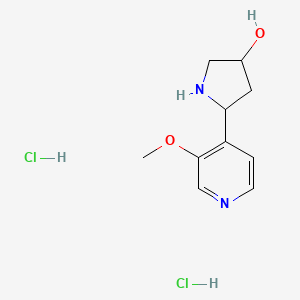
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methoxy-pyridyl group
Métodos De Preparación
The synthesis of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy-pyridyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents.
Methoxy-pyridyl compounds: These compounds have the methoxy-pyridyl group but may lack the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and methoxy-pyridyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16Cl2N2O2 |
|---|---|
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10-6-11-3-2-8(10)9-4-7(13)5-12-9;;/h2-3,6-7,9,12-13H,4-5H2,1H3;2*1H |
Clave InChI |
JNZIEUPHQLKYPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1)C2CC(CN2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















